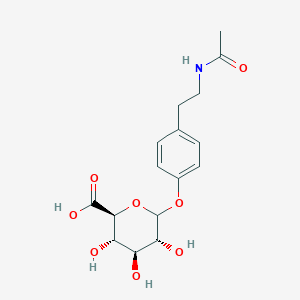

N-Acetyltyramin-Glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of glucuronides, including those similar to N-Acetyltyramine Glucuronide, often involves biochemical processes or laboratory synthesis techniques aiming to link glucuronic acid with other molecules. For instance, the synthesis of ethyl glucuronide, a minor ethanol metabolite, involves the reaction of acetobromo-glucosiduronic acid with ethanol, showcasing a method that might be analogous to the synthesis of N-Acetyltyramine Glucuronide under laboratory conditions (Schmitt et al., 1995).

Molecular Structure Analysis

The molecular structure of glucuronides, including N-Acetyltyramine Glucuronide, typically consists of the glucuronic acid moiety linked through glycosidic bonds to other chemical groups or molecules. This structural feature is crucial for their solubility and biological roles. Advanced techniques like NMR and MS are often employed to elucidate the structures of such compounds (Bergana et al., 2000).

Chemical Reactions and Properties

Glucuronides undergo various chemical reactions, primarily involving the cleavage of the glycosidic bond, which can be catalyzed by enzymes such as beta-glucuronidase. These reactions are crucial for the biological activity and metabolism of glucuronides in living organisms. The specific chemical properties of N-Acetyltyramine Glucuronide would depend on the acetylated tyramine part of the molecule and its interaction with the glucuronic acid moiety.

Physical Properties Analysis

The physical properties of glucuronides, such as solubility, melting point, and stability, are influenced by the degree of acetylation and the nature of the aglycone. Acetylation affects solubility and thermal properties, as seen in studies on glucuronoxylan from aspen wood, suggesting that similar principles might apply to the physical properties of N-Acetyltyramine Glucuronide (Gröndahl et al., 2003).

Chemical Properties Analysis

The chemical properties of N-Acetyltyramine Glucuronide would be characterized by its behavior in biological systems, including its role in metabolism and potential as a biomarker for certain conditions. For example, glucuronides play a significant role in drug metabolism, acting as detoxifying agents by making drugs more water-soluble for excretion (Hawes, 1998).

Wissenschaftliche Forschungsanwendungen

Biomarker für Onchocercose-assoziierte Epilepsie

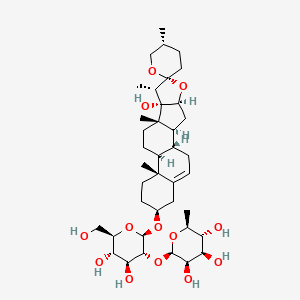

NATOG wurde als potenzieller Biomarker im Urin für eine aktive Onchocerca volvulus-Infektion untersucht, die mit Onchocercose-assoziierter Epilepsie (OAE) verbunden ist. Studien haben gezeigt, dass die NATOG-Konzentration im Urin positiv mit der Mikrofilarien-Dichte korreliert und bei Personen mit Epilepsie signifikant höher ist als bei Personen ohne Epilepsie {svg_1}.

Diagnosewerkzeug in endemischen Regionen

Der diagnostische Wert von NATOG im Urin wurde in Gebieten untersucht, die für Onchocercose endemisch sind. Während die Sensitivität von NATOG als Biomarker zur Unterscheidung zwischen infizierten und nicht infizierten Personen gering ist, ist seine Spezifität hoch. Dies deutet darauf hin, dass NATOG als ergänzendes Diagnosewerkzeug in Verbindung mit anderen Methoden verwendet werden könnte {svg_2}.

Forschung zur Neurotransmitter-Regulation

NATOG, ein neurotransmitter-abgeleiteter Sekretionsmetabolit von O. volvulus, hat Auswirkungen auf die Erforschung der Neurotransmitter-Regulation. Es ist mit der Krankheitsinfektion des Patienten verbunden und könnte Einblicke in die Auswirkungen von Behandlungen wie dem Antibiotikum Doxycyclin liefern, das bekanntermaßen adulte weibliche Würmer sterilisiert und tötet {svg_3}.

Metabolomik und Lipidomik

Moderne Massenspektrometrie-Techniken in der Metabolomik und Lipidomik haben NATOG als charakteristischen Biomarker für O. volvulus identifiziert. Dies unterstreicht die Rolle der Verbindung bei der Phänotypisierung und Biomarker-Entdeckung, die entscheidend für das Verständnis der biochemischen Funktionen von Metaboliten und Lipiden ist {svg_4}.

Phänotypische Charakterisierung

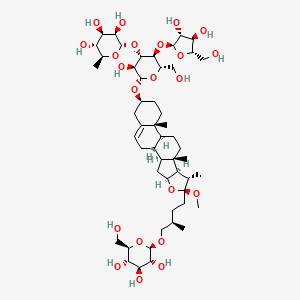

Die Identifizierung von NATOG als Biomarker für O. volvulus-Infektionen unterstützt die phänotypische Charakterisierung der Krankheit. Durch das Verständnis der Metabolitprofile, die mit der Infektion verbunden sind, können Forscher die Auswirkungen der Krankheit auf den Stoffwechsel des Wirts besser verstehen {svg_5}.

Studien zur epigenetischen Regulation

Das Vorhandensein von NATOG im Kontext der O. volvulus-Infektion deutet darauf hin, dass es eine Rolle bei epigenetischen Regulationsprozessen spielen könnte. Dies eröffnet Forschungswege, wie Infektionen epigenetische Marker beeinflussen und möglicherweise die Genexpression beeinflussen können {svg_6}.

Wirkmechanismus

Target of Action

N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine . It has been identified as a specific biomarker for the filarial nematode Onchocerca volvulus

Mode of Action

It is known that the compound is a derivative of the neurotransmitter tyramine . Neurotransmitters play a crucial role in transmitting signals across nerve synapses, influencing various physiological processes.

Biochemical Pathways

N-Acetyltyramine Glucuronide is part of the glucuronidation pathway, a major phase II metabolic pathway in the body . Glucuronidation involves the addition of a glucuronic acid moiety to xenobiotics and endobiotics, making them more water-soluble and easier to excrete . N-Acetyltyramine Glucuronide, as a glucuronide conjugate, is likely involved in this detoxification process.

Pharmacokinetics

Glucuronides are generally known to be important in the detoxification and elimination of drugs . They are typically excreted in urine and bile .

Result of Action

It is known that n-acetyltyramine glucuronide is a biomarker for onchocerca volvulus infection . This suggests that the compound may play a role in the body’s response to this infection.

Action Environment

It is known that the compound is stable and ideally suited for use in tropical settings .

Safety and Hazards

While simple O- (ether-linked) and N-glucuronide drug conjugates are generally unreactive and considered benign from a safety perspective, the acyl glucuronides that derive from metabolism of carboxylic acid-containing xenobiotics can exhibit a degree of chemical reactivity that is dependent upon their molecular structure .

Zukünftige Richtungen

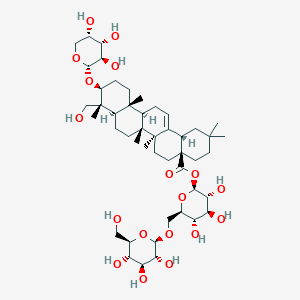

The future of N-Acetyltyramine Glucuronide research lies in the development of advanced tandem mass spectrometry strategies. These strategies aim to offer full structural characterization of metabolites and lipids . Additionally, the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as a diagnostic biomarker for Onchocerca volvulus infection is being evaluated .

Biochemische Analyse

Biochemical Properties

N-Acetyltyramine Glucuronide is a glucuronide of N-acetyltyramine, a neurotransmitter-derived secretion metabolite from O. volvulus . The regulation of this tyramine neurotransmitter was found to be linked to patient disease infection

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability characteristics of N-Acetyltyramine Glucuronide have been investigated and shown to be ideally suited for use in tropical settings . Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

N-Acetyltyramine Glucuronide is involved in the metabolic pathways of the filarial nematode O. volvulus

Transport and Distribution

It is known that the compound can be detected in the urine of infected individuals , suggesting that it may be transported and distributed through the body’s fluid systems.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAQSNRNVPNZJX-AKFOCJAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)